molecular formula C9H14O4 B6605099 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid CAS No. 2172582-08-8

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B6605099
CAS RN: 2172582-08-8
M. Wt: 186.20 g/mol
InChI Key: RNCHWKMBSOTENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, commonly referred to as 3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid or 3-HOCA, is a cyclic organic acid that has recently been studied for its potential applications in scientific research. It is a member of the oxan-3-yl family of cyclic organic acids and is known for its unique properties that make it useful for a variety of laboratory experiments.

Scientific Research Applications

3-HOCA has been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and function of other cyclic organic acids, such as oxan-3-yl. It has also been studied for its potential applications in drug delivery, as it is able to penetrate cell membranes more easily than other cyclic organic acids. Additionally, 3-HOCA has been studied for its potential applications in biotechnology, particularly in the production of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 3-HOCA is not yet fully understood. However, it is believed to interact with cellular membranes and proteins in a manner similar to other cyclic organic acids. It is also believed to act as a proton donor, which may be responsible for its ability to penetrate cell membranes more easily than other cyclic organic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HOCA are not yet fully understood. However, it has been shown to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The advantages of using 3-HOCA in laboratory experiments include its ability to penetrate cell membranes more easily than other cyclic organic acids, its potential to act as a proton donor, and its ability to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. The limitations of using 3-HOCA in laboratory experiments include its potential toxicity and its potential to interact with other compounds in unexpected ways.

Future Directions

The potential future directions for 3-HOCA research include further study of its mechanism of action, its potential applications in drug delivery and biotechnology, its potential toxicity, and its potential interactions with other compounds. Additionally, further study of its biochemical and physiological effects is needed in order to gain a better understanding of its potential applications in scientific research.

Synthesis Methods

3-HOCA can be synthesized in a variety of ways. One method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkali metal hydroxide in the presence of an inert solvent. This results in the formation of the desired product, 3-HOCA. Another method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkyl halide in the presence of an aqueous base. This reaction produces the desired product, 3-HOCA.

properties

IUPAC Name

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)8(3-4-8)9(12)2-1-5-13-6-9/h12H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCHWKMBSOTENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C2(CC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.